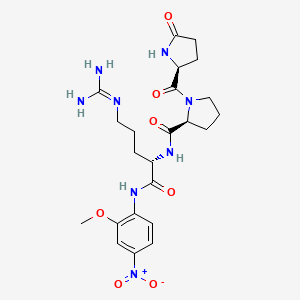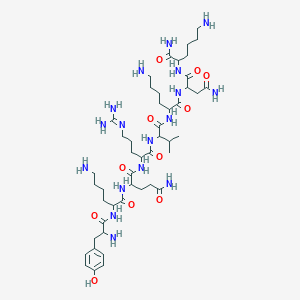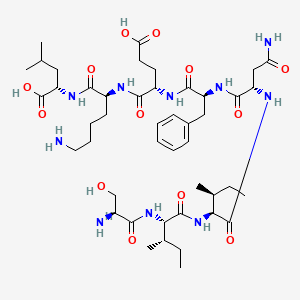
132326-73-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number “132326-73-9” is known as “Influenza A NP (366-374) Strain A/PR/8/35” or "ALA-SER-ASN-GLU-ASN-MET-GLU-THR-MET" . It is an H2-Db-restricted epitope from the nucleoprotein of Influenza A/PR/8/35 .
Molecular Structure Analysis
The molecular formula of the compound is C38H63N11O18S2 . The IUPAC name is (4S)-4-[[ (2S)-2-[[ (2S)-4-amino-2-[[ (2S)-2-[[ (2S)-4-amino-2-[[ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[ (2S,3R)-1-[[ (1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The molecular weight of the compound is 1026.10 . It appears as a white or off-white lyophilized powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen
1. Software Frameworks and Productivity in Scientific Research
Scientific research applications benefit significantly from modern software frameworks, which enhance programming productivity. Traditional languages like C and Fortran, used by scientists, are being replaced by toolkits and software frameworks that aid in developing and grid-enabling applications more efficiently. This evolution is crucial for improving the development and maintenance of scientific software (Appelbe et al., 2007).
2. Enabling Technologies for Data-Intensive Scientific Analysis
In data-intensive science, various technologies like workflow, service, and portal are employed to meet essential requirements such as interoperability, integration, and efficient data handling. These technologies are necessary to support the complex processes of scientific research, illustrating that no single technology can fulfill all requirements, thereby highlighting the need for hybrid technology solutions (Yao et al., 2014).
3. Data Sharing Practices in Scientific Research
Data sharing is a critical aspect of modern scientific research. It allows for the verification of results and fosters further research. However, challenges like insufficient time, funding, and the need for formal citation and reprint sharing impact data sharing practices. These barriers are rooted in the research process and cultural practices of researchers themselves (Tenopir et al., 2011).
4. Software Licensing in Scientific Research
Software is pivotal in scientific computing, and licensing plays a crucial role in its distribution and dissemination. Scientists, as software developers, must navigate the complex legal landscape of software licensing, which is vital for ensuring reproducibility and peer-review in scientific research (Morin et al., 2012).
5. Hackathons for Accelerating Scientific Discoveries
Hackathons are emerging as a means to enhance collaborative science. They provide a platform for peer review before publication, enabling cross-validation of study designs and datasets. This approach enhances the reproducibility of scientific analyses and fosters more agile collaborations in scientific research (Ghouila et al., 2018).
6. Open-Source Hardware in Scientific Research
Open-source hardware like Arduino offers low-cost alternatives for scientific instrumentation. It facilitates automated data collection in various research fields, such as agriculture and natural resources, thus enhancing data frequency and reducing labor requirements (Fisher & Gould, 2012).
Eigenschaften
CAS-Nummer |
132326-73-9 |
|---|---|
Produktname |
132326-73-9 |
Molekularformel |
C₃₈H₆₃N₁₁O₁₈S₂ |
Molekulargewicht |
1026.10 |
Sequenz |
One Letter Code: ASNENMETM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








